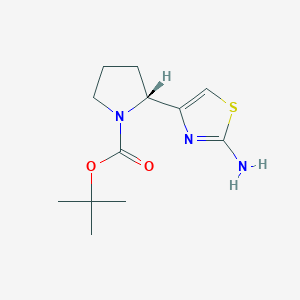

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1-(1-Methylazetidin-3-yl)ethan-1-ol, also known as MME, is a chiral secondary alcohol derived from azetidine and is a structural analog of the neurotransmitter acetylcholine. It is a potent agonist of the muscarinic acetylcholine receptor (mAChR) and is being studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders. MME has been found to have a number of biochemical and physiological effects, which are discussed in detail below.

Applications De Recherche Scientifique

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been studied extensively in scientific research, primarily as an agonist of the muscarinic acetylcholine receptor (mAChR). It has been found to be a potent agonist of the mAChR, and has been studied in animal models as a potential therapeutic agent for a variety of neurological and psychiatric disorders. (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has also been studied in cell-based assays to assess its ability to modulate the activity of various ion channels, as well as its ability to interact with other neurotransmitter receptors.

Mécanisme D'action

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol acts as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a G-protein coupled receptor that is involved in the regulation of a variety of physiological processes. Upon binding to the mAChR, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol initiates a signaling cascade that leads to the activation of various downstream effectors, including adenylyl cyclase, phospholipase C, and other proteins involved in signal transduction.

Biochemical and Physiological Effects

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to have a number of biochemical and physiological effects. In animal models, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been shown to reduce anxiety and improve cognitive function. It has also been found to have anti-inflammatory and neuroprotective effects, and to modulate the activity of various ion channels. In addition, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.

Avantages Et Limitations Des Expériences En Laboratoire

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol is a relatively easy molecule to synthesize and is relatively stable in aqueous solution, making it suitable for use in laboratory experiments. However, it is also a potent agonist of the muscarinic acetylcholine receptor, which can lead to undesired effects in laboratory experiments if not handled properly.

Orientations Futures

The potential therapeutic applications of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol are still being explored, and there are a number of potential future directions for research. These include further exploration of the biochemical and physiological effects of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, as well as further investigation into its potential therapeutic applications. Additionally, further research is needed to assess the safety and efficacy of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol in humans, as well as to identify potential side effects. Other potential future directions include the development of novel synthetic methods for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, and the development of novel analogs of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol with improved pharmacological properties.

Méthodes De Synthèse

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol can be synthesized through a variety of methods, including the reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide, and the reaction of 1-methylazetidine with ethyl iodide in the presence of potassium hydroxide. The reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide is the most commonly used method for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylazetidine", "ethyl magnesium bromide", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Preparation of 1-(3-methylazetidin-1-yl)ethan-1-one by reacting 3-methylazetidine with acetaldehyde in the presence of hydrochloric acid.", "Step 2: Reduction of 1-(3-methylazetidin-1-yl)ethan-1-one to 1-(3-methylazetidin-1-yl)ethanol using sodium borohydride as a reducing agent.", "Step 3: Formation of ethyl 1-(3-methylazetidin-1-yl)ethanol by reacting 1-(3-methylazetidin-1-yl)ethanol with ethyl magnesium bromide.", "Step 4: Conversion of ethyl 1-(3-methylazetidin-1-yl)ethanol to (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol by treating it with sodium hydroxide in water/methanol mixture and subsequent acidification with hydrochloric acid." ] } | |

Numéro CAS |

2272847-33-1 |

Nom du produit |

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol |

Formule moléculaire |

C6H13NO |

Poids moléculaire |

115.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.